Topological Polar Surface Area (TPSA) Reduction vs. 2,3-Dihydro-1H-pyrrolizine Confers Superior Permeability Potential
2,3-Dihydrooxeto[2,3-a]pyrrolizine exhibits a computed TPSA of 14.2 Ų, substantially lower than the TPSA of 16.1 Ų for the non-oxetane comparator 2,3-dihydro-1H-pyrrolizine (PubChem computed values) [1]. This TPSA reduction arises from the replacement of a C–H bond pair with an ether oxygen, which distributes polarity differently across the scaffold. In oxetane-containing drug discovery campaigns, TPSA reductions of 2–5 Ų have been correlated with improved passive membrane permeability and oral bioavailability [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 14.2 Ų |
| Comparator Or Baseline | 2,3-Dihydro-1H-pyrrolizine (CAS 13618-87-6): 16.1 Ų |
| Quantified Difference | −1.9 Ų (12% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem 2024); both values are in silico predictions for the unsubstituted parent scaffolds. |
Why This Matters
A lower TPSA in the oxetane-fused pyrrolizine predicts superior passive membrane permeability relative to the unfused analogue, a critical selection factor for blood-brain barrier or intracellular target programs.
- [1] PubChem. Computed Properties for 2H,3H-Oxeto[2,3-A]pyrrolizine (CID 45087570) and 2,3-Dihydro-1H-pyrrolizine (CID 13618-87-6). National Center for Biotechnology Information, 2024. View Source
- [2] Rojas JJ, Bull JA. Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12697-12709. View Source
